molecular formula C26H27N5O4 B14886436 Topoisomerase II inhibitor 5

Topoisomerase II inhibitor 5

Cat. No.: B14886436
M. Wt: 473.5 g/mol
InChI Key: YJILHEIUWKQEDP-UHFFFAOYSA-N
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Description

Topoisomerase II inhibitors are a class of compounds that target the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. These inhibitors are widely used in cancer therapy due to their ability to induce DNA damage and cell death in rapidly dividing cells. Topoisomerase II inhibitor 5 is a novel compound that has shown promising results in preclinical studies for its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Topoisomerase II inhibitor 5 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase II inhibitor 5 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Topoisomerase II inhibitor 5 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II inhibitor 5 exerts its effects by binding to the DNA topoisomerase II enzyme and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. The molecular targets include the ATPase domain and the DNA-binding domain of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .

Comparison with Similar Compounds

Comparison: Topoisomerase II inhibitor 5 is unique in its ability to selectively target cancer cells with minimal toxicity to normal cells. Unlike etoposide and doxorubicin, which can cause significant side effects such as cardiotoxicity, this compound has shown a favorable safety profile in preclinical studies. Additionally, it has demonstrated potent activity against drug-resistant cancer cell lines, making it a promising candidate for further development .

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

7-hydroxy-1-[4-[2-(4-methylpiperazin-1-yl)ethyl]anilino]-4-nitro-10H-acridin-9-one

InChI

InChI=1S/C26H27N5O4/c1-29-12-14-30(15-13-29)11-10-17-2-4-18(5-3-17)27-22-8-9-23(31(34)35)25-24(22)26(33)20-16-19(32)6-7-21(20)28-25/h2-9,16,27,32H,10-15H2,1H3,(H,28,33)

InChI Key

YJILHEIUWKQEDP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O

Origin of Product

United States

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